molecular formula C9H12N4O3Zn B7910303 zinc;(2S)-2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate

zinc;(2S)-2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate

Cat. No.: B7910303
M. Wt: 289.6 g/mol
InChI Key: IGXZLYMCFZHNKW-FJXQXJEOSA-L
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Description

The compound with the identifier “zinc;(2S)-2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate” is known chemically as zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) . This compound is a coordination complex of zinc with a molecular formula of C9H12N4O3Zn and a molecular weight of 289.609 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) typically involves the reaction of zinc salts with 2,4-diamino-6-hydroxy-pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the complexation process, followed by cooling and crystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) involves similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, precise control of reaction parameters such as temperature and pH, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced species.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based therapeutics.

    Industry: It is utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers, which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism by which zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) exerts its effects involves the coordination of zinc ions with the pyrimidine ligands. This coordination can influence various molecular targets and pathways, including:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression and cellular function.

    Signal Transduction: The compound may affect signal transduction pathways by modulating the activity of metal-dependent proteins.

Comparison with Similar Compounds

Zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) can be compared with other zinc coordination complexes, such as:

    Zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate): Similar in structure but with different ligands.

    Zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate): Another zinc complex with distinct chemical properties.

The uniqueness of zinc bis(2,4-diamino-6-hydroxy-pyrimidine-5-carboxylate) lies in its specific ligand coordination, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

zinc;(2S)-2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXZLYMCFZHNKW-FJXQXJEOSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C[N-]1)CC(C(=O)[O-])NC(=O)CCN.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C[N-]1)C[C@@H](C(=O)[O-])NC(=O)CCN.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107667-60-7
Record name Polaprezinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107667-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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